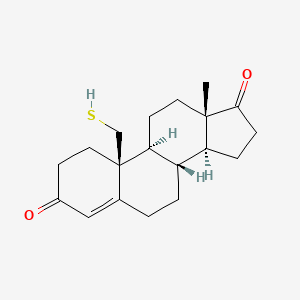
19-Maed
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Maed is a synthetic steroidal compound that belongs to the class of androstane derivatives It is characterized by the presence of a mercapto group (-SH) at the 19th position of the androstane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19-Maed typically involves the introduction of a mercapto group into the androstane skeleton. One common method is the thiolation of androst-4-ene-3,17-dione using thiolating agents such as thiourea or hydrogen sulfide. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the mercapto group at the desired position.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into androst-4-ene-3,17-dione, which is then subjected to thiolation to introduce the mercapto group. This biotechnological approach offers high yields and cost-effectiveness for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
19-Maed undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups at positions 3 and 17 can be reduced to hydroxyl groups.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 19-Hydroxyandrost-4-ene-3,17-dione.
Substitution: Various alkyl or acyl derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
19-Maed has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on steroid hormone pathways.
Medicine: Investigated for its potential use in the treatment of hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 19-Maed involves its interaction with steroid hormone receptors. The mercapto group can form covalent bonds with cysteine residues in the active sites of enzymes, thereby modulating their activity. This compound can also act as a precursor for the synthesis of other biologically active steroids, influencing various molecular pathways involved in hormone regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androst-4-ene-3,17-dione: Lacks the mercapto group at the 19th position.
19-Hydroxyandrost-4-ene-3,17-dione: Contains a hydroxyl group instead of a mercapto group at the 19th position.
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.
Uniqueness
19-Maed is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with enzymes and receptors that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
90212-02-5 |
|---|---|
Molekularformel |
C19H26O2S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(8S,9S,10S,13S,14S)-13-methyl-10-(sulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2S/c1-18-8-7-16-14(15(18)4-5-17(18)21)3-2-12-10-13(20)6-9-19(12,16)11-22/h10,14-16,22H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI-Schlüssel |
KNNWZTLIWIMQIQ-BGJMDTOESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CS |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CS |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CS |
Synonyme |
19-MAED 19-mercaptoandrost-4-ene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















